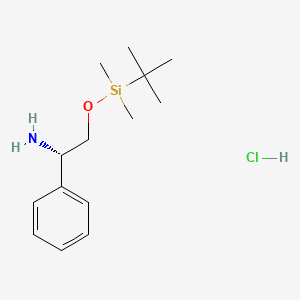![molecular formula C24H28Br2N2O4 B12448111 N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)
N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two acetamide groups, each linked to a brominated methylphenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] typically involves a multi-step process:
Formation of the Cyclohexane Core: The starting material, (1S,2S)-cyclohexane-1,2-diamine, is reacted with 2-(4-bromo-3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with another equivalent of 2-(4-bromo-3-methylphenoxy)acetyl chloride under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the cyclohexane ring.
Hydrolysis: The acetamide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Hydrolysis: Corresponding amines and carboxylic acids.
科学研究应用
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
作用机制
The mechanism of action of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]: Similar structure but with chlorine atoms instead of bromine.
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-fluoro-3-methylphenoxy)acetamide]: Similar structure but with fluorine atoms instead of bromine.
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-iodo-3-methylphenoxy)acetamide]: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] lies in its specific brominated phenoxy groups, which can impart distinct chemical and biological properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
属性
分子式 |
C24H28Br2N2O4 |
|---|---|
分子量 |
568.3 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylphenoxy)-N-[(1S,2S)-2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C24H28Br2N2O4/c1-15-11-17(7-9-19(15)25)31-13-23(29)27-21-5-3-4-6-22(21)28-24(30)14-32-18-8-10-20(26)16(2)12-18/h7-12,21-22H,3-6,13-14H2,1-2H3,(H,27,29)(H,28,30)/t21-,22-/m0/s1 |
InChI 键 |
AINVNEXFQBHMIQ-VXKWHMMOSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OCC(=O)N[C@H]2CCCC[C@@H]2NC(=O)COC3=CC(=C(C=C3)Br)C)Br |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCC2NC(=O)COC3=CC(=C(C=C3)Br)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)
![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)

![N-benzyl-N'-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B12448052.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12448055.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(morpholin-4-yl)ethyl]amino}propylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448063.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate](/img/structure/B12448071.png)
![7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12448078.png)
![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-4-carbohydrazide](/img/structure/B12448084.png)
![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)


